PI3Kβ Inhibitory Activity: Quantitative IC₅₀ Differentiation from In-Class Analogs
The compound demonstrates measurable inhibition of PI3Kβ (phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit beta isoform) with an IC₅₀ of 2.50 µM in a biochemical assay using phosphatidylinositol as substrate [1]. This contrasts with structurally simpler diethyl benzylphosphonate derivatives lacking the 4-methoxycarbonyl group, which have not been reported to exhibit PI3Kβ inhibition and are primarily documented for antimicrobial applications against Escherichia coli strains [2]. The presence of the additional ester functionality appears to confer kinase-targeting capability not observed in the simpler scaffold.
| Evidence Dimension | PI3Kβ enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.50 µM (2.50E+3 nM) |
| Comparator Or Baseline | Diethyl 3-fluorobenzylphosphonate (CAS 63909-57-9): No reported PI3Kβ inhibition; documented antimicrobial activity against E. coli K12 and R2-R3 strains |
| Quantified Difference | Not applicable (qualitative divergence in biological activity profile) |
| Conditions | Biochemical assay using phosphatidylinositol as substrate; preincubation for 15 min followed by ATP addition; measurement after 1 hr; PI3Kβ source unknown; data curated by ChEMBL |
Why This Matters
For researchers screening PI3K pathway inhibitors, this compound provides a quantifiable starting point for structure-activity relationship studies, whereas simpler benzylphosphonates lack this activity signature.
- [1] BindingDB. BDBM50112827 (CHEMBL3609514). IC₅₀ = 2.50E+3 nM against PI3Kβ (human). Curated by ChEMBL. View Source
- [2] Ostaszewski, R., et al. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. DOI: 10.3390/molecules21040487. View Source
